Ethofumesate-2-keto

Overview

Description

Ethofumesate-2-keto (EFK) is a synthetic herbicide developed by the Japanese chemical company Nippon Soda Co., Ltd. It is used to control annual and perennial grasses and broadleaf weeds in cereal crops, such as wheat, barley, and oats. It is a derivative of ethofumesate and has been used extensively in Japan since the late 1990s.

Scientific Research Applications

Analytical Reference Standard

Ethofumesate-2-keto is used as an analytical reference standard for the determination of the analyte in strawberries and soil samples . This involves a method of extraction known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by gas chromatography (GC)/liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) and two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOF-MS) .

Herbicide Metabolite

Ethofumesate-2-keto is a metabolite of the herbicide, ethofumesate . Ethofumesate is used for the control of weeds in strawberry and beet crops . It inhibits the growth of meristems, retards cellular division, and limits the formation of cuticles .

Bermudagrass Control

Ethofumesate is a benzofuran herbicide that inhibits lipid synthesis, respiration, and photosynthesis in susceptible species . Bermudagrass is highly susceptible to injury from ethofumesate, and sequential applications may be used for suppression in tolerant species, such as tall fescue (Festuca arundinacea Schreb.) or Kentucky bluegrass (Poa pratensis L.) .

St. Augustinegrass Tolerance

St. Augustinegrass has excellent tolerance to ethofumesate and may be treated with up to 3.36 kg a.i. ha-1 . Sequential applications of ethofumesate alone or tank-mixed with atrazine provided good (80–89%) and excellent control (95%) control of bermudagrass in St. Augustinegrass .

Seashore Paspalum Tolerance

Although seashore paspalum is labeled for use, applications are restricted to £0.56 kg ha-1 due to greater susceptibility to injury than St. Augustinegrass . Ethofumesate is the only herbicide currently labeled for selective bermudagrass control in these turfgrasses .

Research Tool

Ethofumesate-2-keto is used in research to evaluate efficacy, absorption, and metabolism of ethofumesate in bermudagrass, seashore paspalum, and St. Augustinegrass .

Mechanism of Action

Target of Action

Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, Ethofumesate-2-keto effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .

Mode of Action

The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, Ethofumesate-2-keto limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.

Result of Action

The primary result of Ethofumesate-2-keto’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.

Action Environment

properties

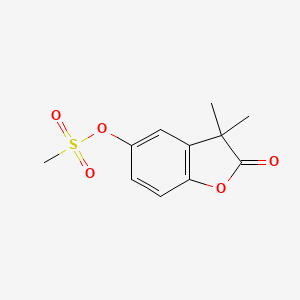

IUPAC Name |

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYCAYNZXSHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343594 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethofumesate-2-keto | |

CAS RN |

26244-33-7 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)